N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide
Description
N1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a structurally complex oxalamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group, a 3-hydroxypropyl chain, and a 2-(methylthio)phenyl substituent. The compound’s oxalamide backbone (N-C(O)-C(O)-N) distinguishes it from simpler benzamides or benzimidazoles. Its synthesis likely involves carbodiimide-mediated coupling, as seen in analogous oxalamide derivatives (e.g., N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), where 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed for amide bond formation .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-27-17-5-3-2-4-13(17)21-19(24)18(23)20-9-8-14(22)12-6-7-15-16(10-12)26-11-25-15/h2-7,10,14,22H,8-9,11H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUCKNXZUMAMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties : N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide has shown promise in inhibiting the growth of various cancer cell lines. Research indicates that it induces apoptosis and causes cell cycle arrest, particularly affecting the S phase of the cell cycle. This mechanism is crucial for its potential use as an anticancer agent.
Mechanism of Action :
- Induces Apoptosis : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : It inhibits the progression of the cell cycle, effectively preventing cancer cells from proliferating.
Applications in Cancer Research
Recent studies have documented the compound's efficacy against several cancer types:
- Prostate Cancer (LNCaP) : Demonstrated significant growth inhibition with IC50 values in the nanomolar range.
- Pancreatic Cancer (MIA PaCa-2) : Similar inhibitory effects were observed.
- Acute Lymphoblastic Leukemia (CCRF-CEM) : The compound exhibited potent cytotoxicity against this leukemia cell line.
Case Studies
-
Prostate Cancer Study :
- Researchers treated LNCaP cells with varying concentrations of the compound.
- Results showed a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent.
-
Leukemia Research :
- In CCRF-CEM cells, treatment with this compound led to increased apoptosis markers and reduced cell proliferation rates.
Chemical Reactions Analysis
Hydrolysis Reactions
The oxalamide bond (-N-C(=O)-C(=O)-N-) is susceptible to hydrolysis under acidic or basic conditions, yielding amine and carboxylic acid derivatives.
Key Findings :
-
Hydrolysis rates depend on solvent polarity and temperature.
-
The 3-hydroxypropyl group stabilizes intermediates via hydrogen bonding, slowing degradation in aqueous acidic media.
Oxidation Reactions
The methylthio group (-SMe) and benzo[d]dioxole are primary oxidation sites.
Notes :
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Over-oxidation of the dioxole ring to quinone occurs under strong conditions (e.g., KMnO₄/H₂SO₄) .
-
Controlled H₂O₂ oxidation selectively targets the methylthio group without affecting other functionalities .
Substitution Reactions
The hydroxypropyl and methylthio groups participate in nucleophilic substitutions.
Mechanistic Insights :
-
The hydroxypropyl group’s secondary alcohol undergoes SN2 reactions with SOCl₂, while methylation follows an SN1 pathway due to steric hindrance.
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Thioether alkylation requires strong bases (e.g., LDA) to deprotonate the methylthio group .
Reduction Reactions
Selective reduction of the oxalamide bond or aromatic rings has been reported.
Challenges :
-
LiAlH₄ may over-reduce the dioxole ring if stoichiometry is uncontrolled .
-
Catalytic hydrogenation preserves the oxalamide bond while saturating the benzene ring .
Coordination and Complexation
The oxalamide and hydroxy groups act as ligands for metal ions, forming stable complexes.
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Methanol, 25°C | Tetradentate Cu(II) complex | Catalysis | |
| FeCl₃ | Aqueous ethanol, 60°C | Octahedral Fe(III) complex | Magnetic materials |
Spectroscopic Data :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives
Key Differences :
- shows that certain amides (e.g., N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide) resist hydrolysis in hepatocytes, suggesting the benzo[d][1,3]dioxole group may protect the adjacent amide .
- The 3-hydroxypropyl chain introduces hydrophilicity, contrasting with flutolanil’s hydrophobic trifluoromethyl group. This may influence solubility and bioavailability.
Benzimidazole Derivatives
Key Differences :
- Benzimidazoles (e.g., 4d) exhibit rigid aromatic systems , favoring DNA intercalation or enzyme inhibition, whereas the target compound’s flexible oxalamide backbone may enable diverse binding modes.
- The hydroxypropyl group in the target compound could enhance water solubility compared to the lipophilic benzimidazoles in , which require bromo or nitro substituents for reactivity .
Oxalamide Derivatives
Key Differences :
- The methylthio group in the target compound may confer unique redox or pesticidal properties absent in other oxalamides. For instance, methoprotryne (a triazine pesticide) utilizes a methylthio group for herbicidal activity .
- The benzo[d][1,3]dioxole moiety may reduce oxidative metabolism compared to dimethoxybenzyl or pyridyl groups, as seen in .
Preparation Methods
Preparation of 3-(Benzo[d]dioxol-5-yl)-3-hydroxypropylamine
The benzo[d]dioxol-5-yl fragment is synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling . A representative route involves:
- Aldol Condensation : Reacting piperonal (benzo[d]dioxole-5-carbaldehyde) with acetaldehyde under basic conditions to form 3-(benzo[d]dioxol-5-yl)-3-hydroxypropanal.
- Reductive Amination : Treating the aldehyde with ammonium acetate and sodium cyanoborohydride in methanol to yield 3-(benzo[d]dioxol-5-yl)-3-hydroxypropylamine.
Critical Parameters :
Synthesis of 2-(Methylthio)aniline
The 2-(methylthio)aniline moiety is prepared via:
- Methylthiolation : Reacting 2-nitroaniline with methyl disulfide in the presence of copper(I) iodide and cesium carbonate in dimethylformamide (DMF) at 80°C.
- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) or use of sodium dithionite to reduce the nitro group to an amine.
Yield Optimization :
Oxalamide Bridge Formation Strategies
Stepwise Amidation Using Oxalyl Chloride
- Mono-Acylation : React oxalyl chloride with 2-(methylthio)aniline in anhydrous DCM at −10°C to form N-(2-(methylthio)phenyl)oxalyl chloride intermediate.
- Second Amidation : Add 3-(benzo[d]dioxol-5-yl)-3-hydroxypropylamine dropwise to the intermediate, followed by triethylamine to scavenge HCl.
Reaction Conditions :
Carbodiimide-Mediated Coupling
- Activation : Treat oxalic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF to form the active ester.
- Sequential Coupling :
Advantages :
Protection-Deprotection Approaches
tert-Butoxycarbonyl (Boc) Protection
- Boc Protection : Treat 3-(benzo[d]dioxol-5-yl)-3-hydroxypropylamine with di-tert-butyl dicarbonate in THF/water (1:1) at pH 9–10.
- Deprotection Post-Amidation : Use trifluoroacetic acid (TFA) in DCM to remove Boc after oxalamide formation.
Rationale : Prevents undesired side reactions at the amine during acylation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.0 Hz, 1H, benzodioxole), 3.95 (m, 1H, hydroxypropyl), 2.45 (s, 3H, SCH₃).
- HRMS : m/z calculated for C₁₈H₂₂N₂O₄S [M+H]⁺: 363.1385; found: 363.1389.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Oxalyl Chloride Route | 62–65 | 95 | Temperature sensitivity |
| Carbodiimide Coupling | 70–75 | 98 | Longer reaction time |
| Boc-Protected Route | 68–72 | 97 | Additional deprotection step |
Trade-offs : The carbodiimide method offers higher yields but requires stringent anhydrous conditions.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of benzo[d][1,3]dioxol-5-yl precursors with hydroxypropyl intermediates under reflux conditions (e.g., dichloromethane or THF as solvents).
- Step 2 : Amidation with 2-(methylthio)phenyl derivatives using carbodiimide-based coupling agents.
- Critical Controls : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization or column chromatography .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio for amidation) and use inert atmospheres to prevent oxidation of the methylthio group .
Q. How should researchers characterize the compound’s structural integrity?
- Analytical Workflow :
- NMR Spectroscopy : Confirm regiochemistry of the oxalamide linkage (e.g., -NMR peaks at δ 8.2–8.5 ppm for amide protons) .
- Mass Spectrometry : Validate molecular weight (expected [M+H]+ ~435–440 Da) and isotopic patterns .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for oxalamide) .
Q. What preliminary assays are suitable for screening bioactivity?
- Experimental Design :
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) and dose ranges (1–100 μM) .
- Anti-inflammatory Activity : Measure TNF-α inhibition in LPS-stimulated macrophages .
- Data Interpretation : Compare results to structurally similar oxalamides (e.g., chloro/fluoro-substituted analogs) for SAR insights .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology :
- Synthetic Modifications : Replace the methylthio group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- Bioactivity Profiling : Test derivatives against enzymatic targets (e.g., tubulin polymerization for anticancer activity) .
- Computational Analysis : Perform molecular docking with targets like COX-2 or β-tubulin to rationalize activity differences .
- Example SAR Table :
| Derivative | Substituent | IC₅₀ (μM, HepG2) | Tubulin Inhibition (%) |
|---|---|---|---|
| Parent | -SMe | 12.3 | 68 |
| Analog A | -NO₂ | 8.7 | 82 |
| Analog B | -OMe | 18.9 | 45 |
| Data adapted from studies on related oxalamides . |
Q. What mechanistic studies are recommended to resolve contradictory bioactivity data?
- Case Example : Discrepancies in apoptosis induction (e.g., caspase-3 activation vs. non-canonical pathways).
- Experimental Approach :
- Flow Cytometry : Quantify apoptotic markers (Annexin V/PI) across cell lines.
- Western Blotting : Assess cleavage of PARP and caspase-9/3 .
- ROS Scavenging Assays : Determine if oxidative stress drives cytotoxicity .
- Statistical Analysis : Use ANOVA with post-hoc tests to identify significant variations (p < 0.05) .
Q. How can computational modeling enhance target identification?
- Protocol :
- Molecular Dynamics Simulations : Simulate binding stability in silico (e.g., 100 ns trajectories using GROMACS).
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Ser530 of COX-2) .
- Validation : Cross-reference docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Formulation Techniques :
- Nanoencapsulation : Use PEGylated liposomes to improve bioavailability .
- Co-solvent Systems : Test DMSO/PBS (≤0.1% DMSO) or cyclodextrin complexes .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .
Contradictions and Limitations
Q. How to address discrepancies in reported bioactivity across similar oxalamides?
- Root Cause Analysis :
- Assay Variability : Standardize protocols (e.g., ATP-based vs. MTT cytotoxicity assays).
- Structural Nuances : Compare logP values (e.g., methylthio vs. trifluoroethyl analogs) to explain membrane permeability differences .
- Resolution : Meta-analysis of published IC₅₀ values with subgroup stratification by substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
